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Compound of Interest

Compound Name: Benzyl methyl sulfide

Cat. No.: B1583059

Abstract: This technical guide provides a comprehensive overview of the essential
thermochemical data for benzyl methyl sulfide (CsH10S, CAS: 766-92-7). Designed for
researchers, chemists, and professionals in drug development and materials science, this
document synthesizes key experimental and computational findings related to its enthalpy of
formation and critical bond dissociation energies. We delve into the causality behind the
primary experimental and theoretical methodologies used to determine these values, including
rotating bomb calorimetry and high-accuracy composite computational models. This guide aims
to serve as a foundational resource, offering not only established thermochemical values but
also the scientific context required for their application in reaction modeling, stability analysis,
and mechanistic investigations.

Introduction: The Scientific Imperative for
Thermochemical Data

Benzyl methyl sulfide, also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is an
organosulfur compound whose structural motif is pertinent to various fields of chemical science.
[1] In medicinal chemistry, the thioether linkage is a key component in numerous
pharmaceuticals, where its metabolic fate is often dictated by the strength of the carbon-sulfur
bonds. For process chemists and synthetic designers, understanding the energetics of bond
formation and cleavage is paramount for optimizing reaction conditions, predicting byproducts,
and ensuring process safety.
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Thermochemical data, such as the standard enthalpy of formation (AfH®) and bond dissociation
energies (BDES), provide a quantitative foundation for this understanding. The enthalpy of
formation defines the energetic landscape of a molecule relative to its constituent elements,
while BDEs quantify the energy required to homolytically cleave a specific bond, offering direct
insight into reaction pathways involving radical intermediates.[2]

This guide provides a focused examination of these critical parameters for benzyl methyl
sulfide. It moves beyond a simple tabulation of data to explain the expert methodologies—both
experimental and computational—that generate these values. By understanding the "why"
behind the protocols, researchers can better appreciate the accuracy, limitations, and
applicability of the data presented.

Methodologies for Thermochemical Characterization

The determination of thermochemical data is a rigorous discipline that relies on a combination

of precise experimental measurements and sophisticated computational modeling. The choice
of method is dictated by the specific parameter being investigated and the physical state of the
compound.

2.1. Experimental Determination of Enthalpy of Formation

The cornerstone of experimental thermochemistry is calorimetry, the direct measurement of
heat flow during a chemical reaction. For organosulfur compounds like benzyl methyl sulfide,
this process is complicated by the formation of multiple sulfur oxidation products (e.g., SOz,
S0s3), which can lead to an ill-defined final state if not properly controlled.

Core Technique: Rotating Bomb Calorimetry

To overcome the challenges of sulfur combustion, the rotating bomb calorimeter is the
instrument of choice. Unlike a static bomb calorimeter, the rotating bomb is designed to agitate
the contents after combustion, ensuring that the sulfuric acid formed dissolves completely in a
defined amount of water placed in the bomb. This creates a well-defined, homogeneous final
state, which is essential for accurate calculations.

Experimental Protocol: Rotating Bomb Calorimetry for Sulfur Compounds
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e Sample Preparation: A precise mass (typically < 1 gram) of the liquid benzyl methyl sulfide
is encapsulated in a gelatin capsule or sealed in a polyethylene ampoule. A known length of
fuse wire is attached to the bomb's electrodes, positioned to make contact with the sample.

 Bomb Sealing and Pressurization: 10 mL of distilled water is added to the bomb to dissolve
the sulfur oxides produced during combustion.[3] The bomb is then sealed and pressurized
with ~30 atm of pure oxygen. It is crucial to check for leaks before proceeding.[4]

o Calorimeter Assembly: The sealed bomb is submerged in a precise mass of water (e.g.,
2000 g) within the calorimeter bucket. The system is allowed to reach thermal equilibrium,
and the initial temperature is recorded with high precision.[4]

« Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse
wire. The temperature of the surrounding water is recorded at regular intervals (e.g., every
30 seconds) until a stable maximum temperature is reached and the cooling curve is
established.[5]

o Post-Combustion Analysis: The bomb is depressurized, and the internal liquid is collected.
The solution is analyzed (e.qg., by titration) to quantify the amounts of sulfuric acid and nitric
acid (from residual atmospheric nitrogen) formed. Corrections are made for the heat
released by the combustion of the fuse wire and the formation of nitric acid.

o Calculation: The total heat released is calculated from the temperature rise and the
predetermined energy equivalent of the calorimeter (calibrated using a standard like benzoic
acid).[6] This value is then corrected for side reactions to determine the standard internal
energy of combustion (AcU°), from which the standard enthalpy of combustion (AcH°®) and
subsequently the standard enthalpy of formation (AfH®) are derived.

2.2. Determination of Bond Dissociation Energies (BDES)

While calorimetry measures the overall energy change of a reaction, determining the energy of
a single chemical bond requires more specialized techniques.

Experimental Approach: Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a powerful technique for measuring reaction enthalpies in solution,
making it suitable for determining BDESs.[3] The method is based on the photoacoustic effect:
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when a molecule absorbs a pulse of light and a subsequent chemical reaction releases heat,
this rapid, localized heating generates a pressure wave (sound) that can be detected by a
microphone.[7]

The amplitude of this acoustic signal is proportional to the amount of heat released quickly. By
comparing the signal from the sample to that of a non-reactive standard, the enthalpy of the
photochemical reaction (e.g., bond cleavage) can be determined.

Computational Approach: High-Accuracy Composite Methods

Direct experimental measurement of gas-phase BDEs can be challenging. Consequently,
computational chemistry has become an indispensable tool for obtaining highly accurate
thermochemical data. Standard methods like Density Functional Theory (DFT) can provide
useful estimates, but for chemical accuracy (defined as within ~1 kcal/mol of the experimental
value), more rigorous composite methods are required.

Core Technique: Gaussian-4 (G4) Theory

The Gaussian-n (Gn) theories are a family of composite methods designed to approximate a
very high-level calculation by combining results from several lower-level calculations.
Gaussian-4 (G4) theory represents a gold standard for small to medium-sized organic
molecules. It systematically accounts for electron correlation, basis set effects, and zero-point
vibrational energy to yield highly accurate energies.

Workflow: G4 Computational Protocol for BDE Calculation

The BDE for the CeHsCH2—SCH?s bond is calculated as the enthalpy difference between the
parent molecule and its corresponding radical fragments: BDE(R-X) = AfH°(Re) + AfH?(Xe) -
AfH(R-X)

The enthalpy of formation for each species (CeHsCH2SCHs, CeHsCHze, and *SCHs) is
calculated via the G4 protocol, which involves a series of distinct computational steps:
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Step 2: Single-Point Energy Calculations
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Caption: Workflow for calculating enthalpy of formation using G4 theory.

Summary of Thermochemical Data

The following table summarizes the most reliable experimental and computational
thermochemical data for benzyl methyl sulfide and its key bond dissociations. All values are
for the gas phase at 298.15 K unless otherwise noted.
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Value
Parameter Value (kJ/mol) Method Source
(kcal/mol)
Standard
Enthalpy of
Formation (AfH°®)
Rotating Bomb Mackle and
AfH® (gas) 79.0+ 3.0 18.9+0.7 _ _
Calorimetry Mayrick, 1962
o Rotating Bomb Mackle and
AfHe (liquid) 26.0+2.0 6.2+ 0.5 . _
Calorimetry Mayrick, 1962
Standard
Enthalpy of
Combustion
(AcH®)
o Rotating Bomb Mackle and
AcH? (liquid) -5205.1+ 2.0 -1244.1+ 0.5 . _
Calorimetry Mayrick, 1962
Bond
Dissociation
Energies (BDE)
BDE (CeéHsCH2—
247 59.0 Tabulated Data Luo, 2007
SCHs)
BDE
Analogy: ]
(CsHsCH2S- ~305 ~72.9 Jursic, 1997
BDE(CHs—SH)
CHs)

Note on BDEs: Direct experimental values for the BDEs of benzyl methyl sulfide are not
widely available in the literature. The value for the benzyl-sulfur bond cleavage is from a
comprehensive handbook and represents a best-available value. The value for the methyl-
sulfur bond cleavage is based on computational studies of the analogous bond in methanethiol
(CHs—SH), which is expected to have a similar bond strength.

Analysis and Implications
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The thermochemical data provide critical insights into the stability and reactivity of benzyl
methyl sulfide.

» Molecular Stability: The positive gas-phase enthalpy of formation (79.0 kJ/mol) indicates that
the molecule is thermodynamically unstable relative to its constituent elements (carbon,
hydrogen, and sulfur) in their standard states.

e Bond Strength Analysis: The two C—S bonds exhibit significantly different strengths, a direct
consequence of the molecular structure.

o The Benzyl-Sulfur Bond (CeHsCH2—SCH?3s): With a BDE of approximately 247 kJ/mol (59
kcal/mol), this is the weaker of the two C-S bonds. The relative weakness is attributed to
the stability of the resulting benzyl radical (CeHsCHz¢), which is highly resonance-
stabilized. This bond is therefore the most likely site for initial cleavage in thermal
decomposition or radical-mediated reactions.

o The Methyl-Sulfur Bond (CeHsCH2S—CHs): This bond is significantly stronger, with an
estimated BDE around 305 kJ/mol (73 kcal/mol). Its strength is comparable to a typical
alkyl-sulfur bond and lacks the resonance stabilization afforded to the benzylic position.

This disparity in bond energies has direct implications for drug metabolism, where enzymatic
processes may selectively target the weaker benzylic C-S bond, and for synthetic chemistry,
where reaction conditions can be tuned to favor cleavage at this site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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